(5-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)pyridin-2-yl)methanol
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Overview
Description
(5-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)pyridin-2-yl)methanol: is a complex organic compound characterized by its pyridine ring substituted with a methanol group and a long chain of ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)pyridin-2-yl)methanol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Ethoxylation: The pyridine derivative undergoes ethoxylation, where ethoxy groups are introduced sequentially using ethylene oxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methanol group to a methyl group.
Substitution: The ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of pyridine-2-carboxylic acid derivatives.
Reduction: Formation of (5-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)pyridin-2-yl)methane.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)pyridin-2-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of pyridine derivatives with biological molecules. Its ethoxy chain can enhance solubility and facilitate cellular uptake.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. The presence of the pyridine ring and the ethoxy chain can influence the pharmacokinetic properties of drug candidates.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (5-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)pyridin-2-yl)methanol involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes and receptors, while the ethoxy chain can influence the compound’s solubility and distribution within biological systems. The methanol group can undergo metabolic transformations, leading to the formation of active metabolites.
Comparison with Similar Compounds
Similar Compounds
- (5-(2-(2-(2-Ethoxyethoxy)ethoxy)ethoxy)pyridin-2-yl)methanol
- (5-(2-(2-(2-Propoxyethoxy)ethoxy)ethoxy)pyridin-2-yl)methanol
- (5-(2-(2-(2-Butoxyethoxy)ethoxy)ethoxy)pyridin-2-yl)methanol
Uniqueness
The uniqueness of (5-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)pyridin-2-yl)methanol lies in its specific combination of functional groups. The presence of the methoxy group, along with the extended ethoxy chain, provides distinct chemical and physical properties that can be exploited in various applications. Compared to similar compounds, it may offer better solubility, stability, and reactivity, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
[5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]pyridin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-16-4-5-17-6-7-18-8-9-19-13-3-2-12(11-15)14-10-13/h2-3,10,15H,4-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPBDQPVTNQBCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOC1=CN=C(C=C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1918293-24-9 |
Source
|
Record name | (5-(2-[2-(2-methoxyethoxy)ethoxy]ethoxy)pyridin-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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